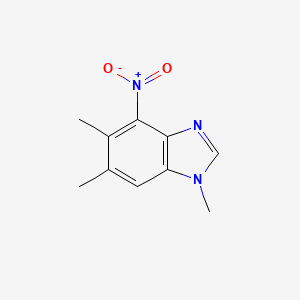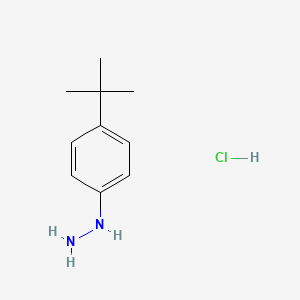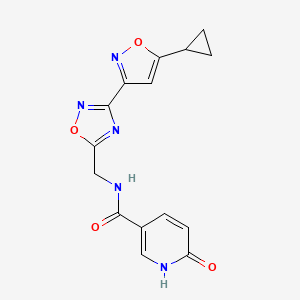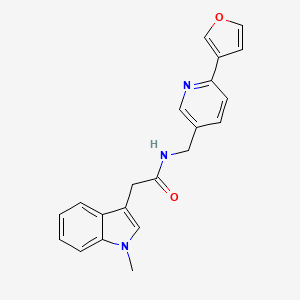
1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole is a heterocyclic compound with the molecular formula C10H11N3O2. It is a derivative of benzimidazole, which is a fused bicyclic system consisting of benzene and imidazole rings.
準備方法
Synthetic Routes and Reaction Conditions
1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole can be synthesized through several methods. One common approach involves the nitration of 1,5,6-trimethylbenzimidazole using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the nitration process and prevent over-nitration .
Another method involves the cyclization of o-phenylenediamine derivatives with nitro-substituted aldehydes under acidic conditions. This reaction leads to the formation of the benzimidazole ring system with the desired nitro group at the 4-position .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product .
化学反応の分析
Types of Reactions
1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Halogenating agents, alkylating agents.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 1,5,6-trimethyl-4-amino-1H-1,3-benzimidazole.
Substitution: Halogenated or alkylated derivatives of 1,5,6-trimethyl-1H-1,3-benzimidazole.
Oxidation: Carboxylic acids or aldehydes derived from the oxidation of methyl groups.
科学的研究の応用
1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole has several scientific research applications:
作用機序
The mechanism of action of 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components. This interaction can lead to the inhibition of cellular processes, making it effective as an antimicrobial and anticancer agent .
Molecular Targets and Pathways
DNA: The reduced form of the compound can bind to DNA, causing strand breaks and inhibiting replication.
類似化合物との比較
1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole can be compared with other similar compounds such as:
1,5,6-trimethylbenzimidazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-nitrobenzimidazole: Lacks the methyl groups, which can affect its solubility and reactivity.
2-methyl-4-nitro-1H-1,3-benzimidazole: Has a different substitution pattern, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
特性
IUPAC Name |
1,5,6-trimethyl-4-nitrobenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-6-4-8-9(11-5-12(8)3)10(7(6)2)13(14)15/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKOACIXYOKHNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)[N+](=O)[O-])N=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2855152.png)
![2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2855155.png)
![(1s,3r)-methyl 3-[(tert-butoxycarbonyl)-amino]cyclopentanecarboxylate](/img/structure/B2855156.png)
![{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate](/img/structure/B2855157.png)

![6,7,7-trimethyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![4-[2-(3-Oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetyl]morpholine-3-carbonitrile](/img/structure/B2855162.png)

![N-(5-chloro-2-methoxyphenyl)-2-(2,5-dioxo-4-phenyl-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2855164.png)

![Ethyl 4-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetyl)piperazine-1-carboxylate](/img/structure/B2855169.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2855171.png)
![5-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2855172.png)
![Ethyl 4-((4-(naphtho[1,2-d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2855175.png)
